molecular formula C9H10F3N3O2S B1415195 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 950603-35-7

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Cat. No. B1415195
CAS RN: 950603-35-7
M. Wt: 281.26 g/mol
InChI Key: PWQMNLMMMCREOV-UHFFFAOYSA-N
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Description

“1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C9H10F3N3O2S and a molecular weight of 281.25 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds often involves condensation, acylation, cyclization, and hydrolysis . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, which is an important intermediate of pesticides, was studied .


Molecular Structure Analysis

The molecular structure of “1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” includes a piperidine ring attached to a thiadiazole ring with a trifluoromethyl group .


Physical And Chemical Properties Analysis

“1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid” is a solid substance . It has a molecular weight of 281.25 .

Scientific Research Applications

Synthesis and Chemical Properties

1,3,4-thiadiazoles, including structures related to 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid, have been synthesized through various chemical reactions. For instance, the synthesis of 1,2,3-thiadiazoles involved preparing 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles via cyclization of α-diazo-β-ketoacetamides with hydrogen sulfide and ammonium hydroxide. Another method involved the reaction of α-[(ethoxycarbonyl)hydrazono]benzenepropanoic acid with thionyl chloride to yield different thiadiazole derivatives (Peet & Sunder, 1975). Additionally, microwave-assisted synthesis has been used to create hybrid molecules containing thiadiazole structures, which were then investigated for their biological activities, demonstrating the versatility of thiadiazole derivatives in chemical synthesis and potential biological applications (Başoğlu et al., 2013).

Biological and Antimicrobial Activities

Thiadiazole derivatives have been synthesized and evaluated for various biological activities. For example, certain piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and exhibited significant anti-arrhythmic activity, showcasing the potential therapeutic applications of these compounds in cardiovascular diseases (Abdel‐Aziz et al., 2009). Additionally, novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl) imidazo[2,1-b][1,3,4] thiadiazole derivatives were prepared and displayed very good antitubercular and antifungal activity, highlighting the potential of thiadiazole derivatives in treating infectious diseases (Syed et al., 2013).

Anticancer Properties

The development of 1,3,4-thiadiazole and thiadiazine derivatives bearing a carbazole moiety and their evaluation for anticancer activity demonstrate the potential of thiadiazole derivatives in oncology. These derivatives were synthesized through various chemical reactions and showed promising anticancer properties in preliminary screenings (Abdel-Rahman, 2006). Moreover, the synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids further illustrates the chemical diversity and potential biological activity of thiadiazole derivatives (Petkevich et al., 2021).

Safety and Hazards

This compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water if it comes into contact, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2S/c10-9(11,12)7-13-14-8(18-7)15-3-1-5(2-4-15)6(16)17/h5H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQMNLMMMCREOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652786
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

CAS RN

950603-35-7
Record name 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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